

Filibuvir dissociation constant Kd binding affinity NS5B polymerase

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Compound Focus: Filibuvir

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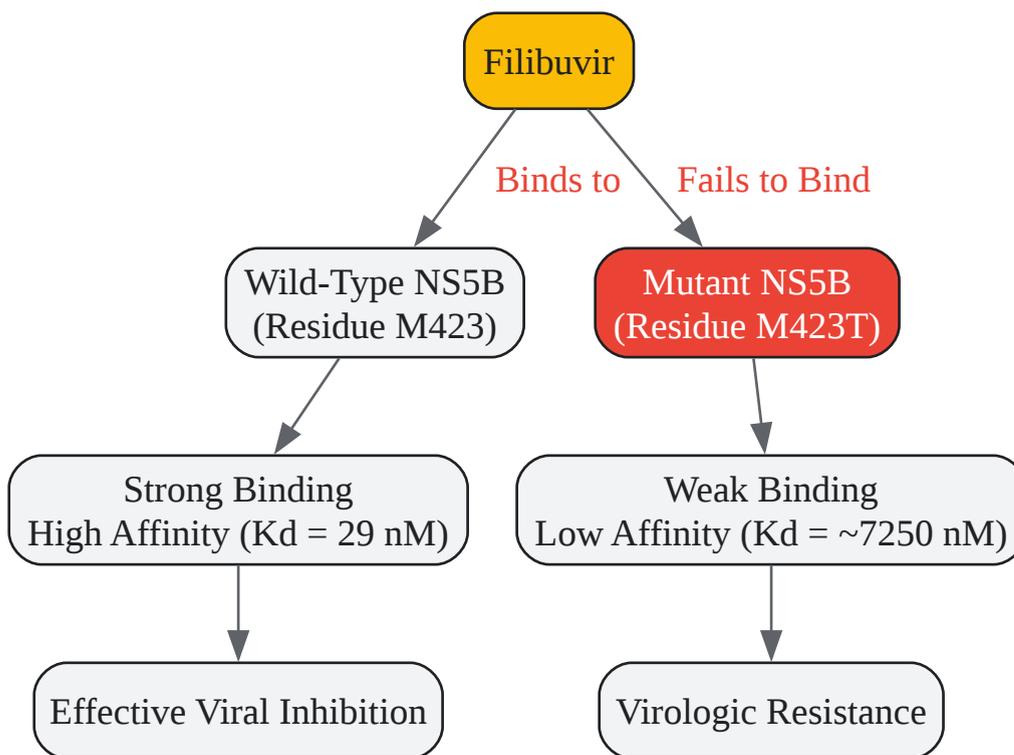
Quantitative Binding and Inhibition Profile of Filibuvir

Parameter	Value	Experimental System	Context / Comparison
Dissociation Constant (Kd)	29 nM	Recombinant NS5B polymerase binding assay [1] [2]	Direct measure of binding affinity to the wild-type enzyme.
Binding Affinity (Kd) for M423T Mutant	~7250 nM (approx. 250-fold loss)	Recombinant NS5B polymerase binding assay [1]	Primary resistance mutation drastically reduces binding.
EC ₅₀ (Antiviral Activity)	70 nM	Genotype 1b (Con1) subgenomic replicon in Huh7.5 cells [1] [2]	Concentration for 50% reduction in viral replication.
IC ₅₀ (Enzyme Inhibition)	0.019 μM (19 nM)	Recombinant genotype 1 NS5B polymerase [3]	Consistent with its role as a potent, selective inhibitor.

Mechanism of Action and Resistance Profile

Filibuvir binds to the **thumb II allosteric pocket** of the HCV NS5B polymerase, inducing conformational changes that preferentially inhibit **primer-dependent RNA synthesis** over de novo initiation [1]. This binding is characterized by extensive hydrophobic interactions with residues including **L419, M423, Y477, and W528** [1].

The major pathway for resistance involves mutations at residue **M423**. The M423T substitution causes a significant reduction in **filibuvir's** binding affinity, which is the primary mechanism behind the high-level resistance observed in both biochemical and clinical studies [1] [4] [3]. The following diagram illustrates the resistance mechanism.



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Key Experimental Protocols for Biochemical Characterization

The core data on **filibuvir's** binding and inhibition were derived from standardized biochemical and cellular assays.

NS5B Binding Assay (for K_d Determination)

The direct binding affinity (K_d) of **filibuvir** for the NS5B polymerase was determined using a **filter-binding method** that measures the binding of a radiolabeled inhibitor analog to the enzyme. The general workflow involves incubating recombinant NS5B protein with the radioactive ligand in the presence of increasing concentrations of unlabeled **filibuvir**. The bound complex is captured on a filter, and the radioactivity is measured. The data is then analyzed using the **Cheng-Prusoff equation** to calculate the dissociation constant (K_d), which was found to be **29 nM** for the wild-type enzyme [1].

Enzymatic Inhibition Assays (for IC₅₀)

The inhibitory effect on the polymerase's RNA synthesis activity was measured using **in vitro RNA synthesis assays** with recombinant NS5B protein.

- **Template:** Heteropolymeric RNA templates were used to mimic natural viral RNA synthesis.
- **Mechanism Differentiation:** Activity was tested in both **primer-dependent (PE)** and **de novo initiation** modes. **Filibuvir** showed a clear preference for inhibiting primer-dependent synthesis [1].
- **Quantification:** The synthesis of RNA is typically measured by incorporating radiolabeled nucleotides, followed by separation and scintillation counting. The IC₅₀ is the concentration that reduces enzymatic activity by 50% [1] [3].

Cell-Based Antiviral Assay (for EC₅₀)

The antiviral potency in a cellular context was determined using a **subgenomic HCV replicon system**.

- **Cell Line:** Huh7.5 human hepatoma cells stably harboring an HCV genotype 1b replicon.
- **Procedure:** Replicon-containing cells are treated with a dilution series of **filibuvir**. After 48 hours, total RNA is extracted, and **quantitative RT-PCR** is performed with primers specific to the HCV 5'-UTR to measure the level of viral RNA.
- **Analysis:** The EC₅₀ (70 nM) is calculated as the concentration that reduces viral RNA levels by 50% compared to an untreated control [1].

Resistance Mutation Analysis

The impact of specific mutations (e.g., M423T) was characterized through:

- **Site-Directed Mutagenesis:** Introducing the mutation into both the replicon and the recombinant NS5B expression plasmid.
- **Phenotypic Testing:** The mutant replicons and enzymes are then tested in the antiviral and biochemical assays described above to determine the shift in EC_{50} and K_d , confirming the role of the mutation in resistance [1] [4].

Comparative Context and Development Status

For researchers, it is useful to place **filibuvir** in context with other similar inhibitors. VX-222, another thumb II binder, showed a tighter K_d of **17 nM** and greater potency in the replicon assay (EC_{50} of **5 nM**) [1] [2]. Furthermore, while **filibuvir**'s resistance was primarily linked to M423 mutations, VX-222's activity was more significantly affected by an **I482L** substitution, indicating partially overlapping but distinct binding modes [1].

Despite promising Phase I and IIa clinical results that showed significant viral load reduction, Pfizer **terminated the development** of **filibuvir** in 2013 for strategic reasons [5] [3].

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References

1. Biochemical Study of the Comparative Inhibition ... [pmc.ncbi.nlm.nih.gov]
2. Biochemical study of the comparative inhibition of hepatitis C ... [pubmed.ncbi.nlm.nih.gov]
3. Filibuvir [en.wikipedia.org]
4. Characterization of resistance to the nonnucleoside NS5B ... [pubmed.ncbi.nlm.nih.gov]
5. Filibuvir, a Non-Nucleoside NS5B Polymerase Inhibitor for ... [pubmed.ncbi.nlm.nih.gov]

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